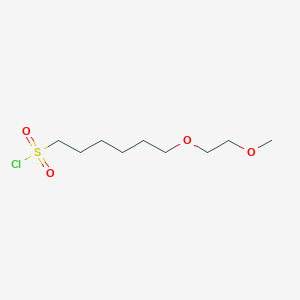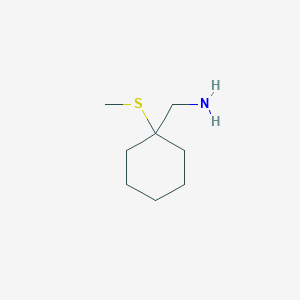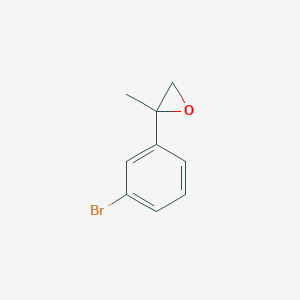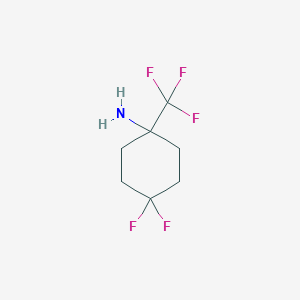
4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine is a fluorinated organic compound with the molecular formula C7H10F5N. This compound is characterized by the presence of both difluoro and trifluoromethyl groups attached to a cyclohexane ring, making it a unique and valuable molecule in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine typically involves the fluorination of cyclohexanone derivatives followed by amination. One common method includes the reaction of 4,4-difluorocyclohexanone with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group. Subsequent amination using ammonia or amine derivatives yields the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 4,4-difluorocyclohexanone or 4,4-difluorocyclohexanecarboxylic acid.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Applications De Recherche Scientifique
4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound may inhibit or activate specific enzymes, receptors, or ion channels, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
- 4,4-Difluoro-1-methylcyclohexan-1-amine
- 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-ol
- N-benzyl-4,4-difluoro-1-(trifluoromethyl)cyclohexan-1-amine
Comparison: Compared to its analogs, 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and potential bioactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H10F5N |
|---|---|
Poids moléculaire |
203.15 g/mol |
Nom IUPAC |
4,4-difluoro-1-(trifluoromethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C7H10F5N/c8-6(9)3-1-5(13,2-4-6)7(10,11)12/h1-4,13H2 |
Clé InChI |
BJHLDDYWXDBBGV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1(C(F)(F)F)N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


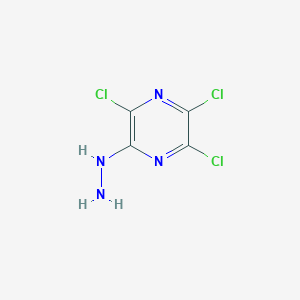
![1-[1-(4-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13525676.png)
![rac-(2R,3S)-2-[5-(pyridin-3-yl)pyridin-3-yl]oxolan-3-aminetrihydrochloride,trans](/img/structure/B13525679.png)
![3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine](/img/structure/B13525683.png)
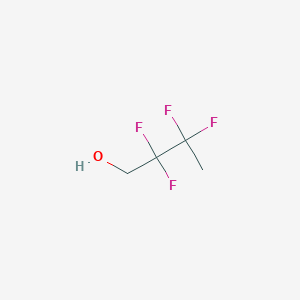
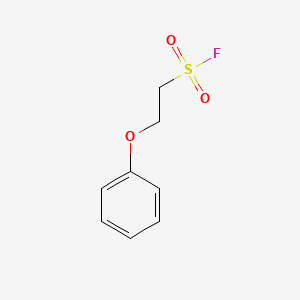
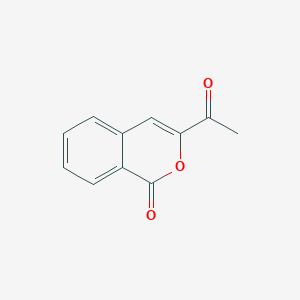
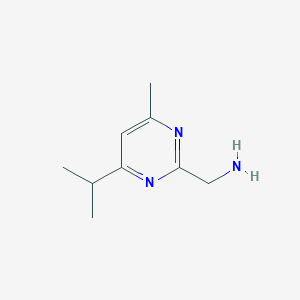
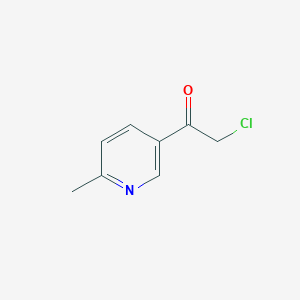
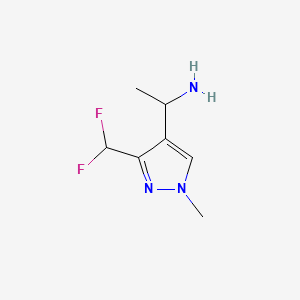
![Tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13525724.png)
